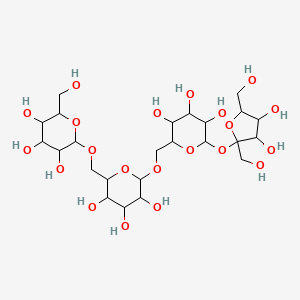

Genistein Diglucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Genistein Diglucuronide is a metabolite of genistein, a naturally occurring isoflavone found predominantly in soy products. This compound is formed through the glucuronidation process, where genistein undergoes conjugation with glucuronic acid. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Genistein Diglucuronide typically involves the enzymatic glucuronidation of genistein. This process can be carried out using uridine-5’-diphosphate-glucuronosyltransferases (UGTs) in the presence of uridine diphosphate glucuronic acid (UDPGA) as a co-substrate . The reaction conditions often include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation using microbial cultures or engineered yeast strains that express UGTs. This method allows for the large-scale production of the compound under controlled fermentation conditions .

Análisis De Reacciones Químicas

Types of Reactions: Genistein Diglucuronide undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its aglycone form, genistein.

Conjugation: Besides glucuronidation, it can also undergo sulfation and methylation reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents in an aqueous or alcoholic medium.

Conjugation: UDPGA for glucuronidation, adenosine 3’-phosphate 5’-phosphosulfate (PAPS) for sulfation.

Major Products:

Oxidation: Quinones and other oxidized forms.

Reduction: Genistein.

Conjugation: Monoglucuronides, diglucuronides, and sulfoglucuronides.

Aplicaciones Científicas De Investigación

Genistein Diglucuronide has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.

Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.

Mecanismo De Acción

Genistein Diglucuronide exerts its effects primarily through its interaction with estrogen receptors, particularly estrogen receptor beta (ERβ). It modulates the transcription of genes involved in cell growth, apoptosis, and differentiation. Additionally, it inhibits protein-tyrosine kinases and topoisomerase-II, leading to cell cycle arrest and apoptosis in cancer cells . The compound also exhibits anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines .

Comparación Con Compuestos Similares

Genistein: The aglycone form of Genistein Diglucuronide, known for its potent biological activities.

Daidzein: Another isoflavone found in soy products, structurally similar to genistein but with one less hydroxyl group.

Daidzin: The glucoside form of daidzein, similar to genistin, the glucoside form of genistein.

Uniqueness: this compound is unique due to its enhanced water solubility and bioavailability compared to its aglycone form, genistein. This makes it more effective in systemic circulation and allows for better therapeutic outcomes.

Propiedades

Número CAS |

428438-35-1 |

|---|---|

Fórmula molecular |

C27H26O17 |

Peso molecular |

622.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-[4-[7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-4-oxochromen-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H26O17/c28-12-5-10(42-27-21(35)17(31)19(33)23(44-27)25(38)39)6-13-14(12)15(29)11(7-40-13)8-1-3-9(4-2-8)41-26-20(34)16(30)18(32)22(43-26)24(36)37/h1-7,16-23,26-28,30-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21+,22-,23-,26+,27+/m0/s1 |

Clave InChI |

DFJSPRNCKDBZIJ-MWBUVXCNSA-N |

SMILES isomérico |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

SMILES canónico |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Sinónimos |

β-D-Glucopyranosiduronic Acid 4-[7-(β-D-Glucopyranuronosyloxy)-5-hydroxy-4-oxo-4H-1-benzopyran-3-yl]phenyl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

![3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1142092.png)